molecular formula C98H126O21 B13389646 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol CAS No. 58339-34-7

1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol

Cat. No.: B13389646
CAS No.: 58339-34-7
M. Wt: 1640.0 g/mol
InChI Key: QCGZKIDYDNFERL-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol is an organic compound characterized by the presence of a benzodioxole ring and a pentenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol typically involves the reaction of 1,3-benzodioxole with appropriate alkylating agents under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with the benzodioxole derivative to form the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may modulate enzyme activity or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.

    1-(1,3-Benzodioxol-5-yl)-2-propanone: Used as an intermediate in the synthesis of various pharmaceuticals.

    1-(1,3-Benzodioxol-5-yl)-3-aminopropane: Studied for its potential therapeutic applications.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

58339-34-7

Molecular Formula

C98H126O21

Molecular Weight

1640.0 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol

InChI

InChI=1S/7C14H18O3/c7*1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h7*4-8,13,15H,9H2,1-3H3

InChI Key

QCGZKIDYDNFERL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O.CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O.CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O.CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O.CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O.CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O.CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O

Origin of Product

United States

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